(2S)-2-(3,4-Dimethylbenzenesulfonamido)propanoic acid
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Overview
Description
(2S)-2-(3,4-Dimethylbenzenesulfonamido)propanoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3,4-Dimethylbenzenesulfonamido)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzenesulfonyl chloride and (S)-alanine.
Formation of Sulfonamide: The reaction between 3,4-dimethylbenzenesulfonyl chloride and (S)-alanine in the presence of a base, such as triethylamine, leads to the formation of the sulfonamide intermediate.
Hydrolysis: The intermediate is then subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3,4-Dimethylbenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(2S)-2-(3,4-Dimethylbenzenesulfonamido)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-(3,4-Dimethylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(4-Methylbenzenesulfonamido)propanoic acid
- (2S)-2-(3,5-Dimethylbenzenesulfonamido)propanoic acid
- (2S)-2-(3,4-Dichlorobenzenesulfonamido)propanoic acid
Uniqueness
(2S)-2-(3,4-Dimethylbenzenesulfonamido)propanoic acid is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.
Biological Activity
(2S)-2-(3,4-Dimethylbenzenesulfonamido)propanoic acid is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and immunomodulatory contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group attached to a propanoic acid moiety, which is significant for its biological interactions. The presence of the 3,4-dimethylbenzene moiety enhances lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Cytokine Modulation : Studies have shown that this compound can influence cytokine production in peripheral blood mononuclear cells (PBMCs). It has been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IFN-γ while enhancing the production of anti-inflammatory cytokines like IL-10 at specific concentrations .
- Cell Proliferation Inhibition : The compound exhibits antiproliferative effects in stimulated PBMCs, indicating its potential use in conditions characterized by excessive cell proliferation, such as autoimmune diseases or cancers .
Biological Activity Data
A summary of key findings regarding the biological activity of this compound is presented in Table 1. This table includes data on cytokine modulation and cell viability.
Concentration (µg/mL) | Cytokine Levels (TNF-α) | Cytokine Levels (IFN-γ) | Cell Viability (%) |
---|---|---|---|
0 | Control Level | Control Level | 94.19 |
50 | Decreased by ~44% | Decreased by ~65% | 96.72 |
100 | Significantly reduced | Significantly reduced | 94.71 |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving human PBMCs stimulated with lipopolysaccharide (LPS), this compound was found to significantly inhibit TNF-α production at a concentration of 50 µg/mL. This effect was comparable to established anti-inflammatory drugs like ibuprofen .
Case Study 2: Immunomodulatory Activity
Another study highlighted the compound's ability to modulate immune responses by increasing IL-10 production while decreasing pro-inflammatory cytokines. This dual action suggests its potential as a therapeutic agent for managing chronic inflammatory conditions .
Properties
Molecular Formula |
C11H15NO4S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
(2S)-2-[(3,4-dimethylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C11H15NO4S/c1-7-4-5-10(6-8(7)2)17(15,16)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
WXVOUJHWGQVTLJ-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C(=O)O)C |
Origin of Product |
United States |
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